

Use of chlorotris(triphenylphosphine)cobalt(I) in the synthesis of fine chemicals.

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Compound of Interest

Compound Name: Chlorotris(triphenylphosphine)cobalt(I)

Cat. No.: B3028666

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An in-depth guide to the synthesis and application of **Chlorotris(triphenylphosphine)cobalt(I)**, a versatile catalyst for the synthesis of fine chemicals.

Application Note:

Chlorotris(triphenylphosphine)cobalt(I)

Introduction: Unveiling a Versatile Cobalt(I) Complex

Chlorotris(triphenylphosphine)cobalt(I), with the chemical formula $[(C_6H_5)_3P]_3CoCl$, is a monovalent cobalt complex that has emerged as a powerful tool in synthetic organic chemistry. [1][2] This greenish-brown, air-stable solid serves as a potent catalyst and stoichiometric reagent in a variety of transformations crucial for the synthesis of fine chemicals and pharmaceutical intermediates. [1][2][3] While stable in its solid form, it readily oxidizes in solution, a critical consideration for its practical application. [3] Its utility stems from its nature as a strong nucleophile and its ability to participate in diverse catalytic cycles, including cross-coupling, dimerization, and asymmetric synthesis. [1][2][4][5] This document provides a comprehensive overview of its properties, synthesis, safe handling, and key applications, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key properties of **Chlorotris(triphenylphosphine)cobalt(I)** is presented below. Understanding these characteristics is fundamental to its successful application in synthesis.

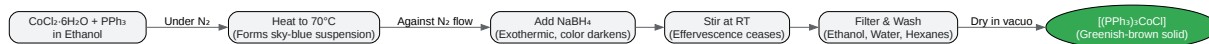
Property	Value	Reference(s)
Molecular Formula	C ₅₄ H ₄₅ ClCoP ₃	[6][7]
Molecular Weight	881.24 g/mol	[6][7][8]
Appearance	Greenish-brown powder/solid	[3][5]
Melting Point	135-139 °C (with decomposition)	[1][2][6][7]
Solubility	Soluble in benzene and dichloromethane (CH ₂ Cl ₂); Insoluble in ethanol and water.	[1][2][7]
Stability	Fairly stable to air and moisture in solid state; oxidizes rapidly in solution.	[1][2][3]
CAS Number	26305-75-9	[6][7]

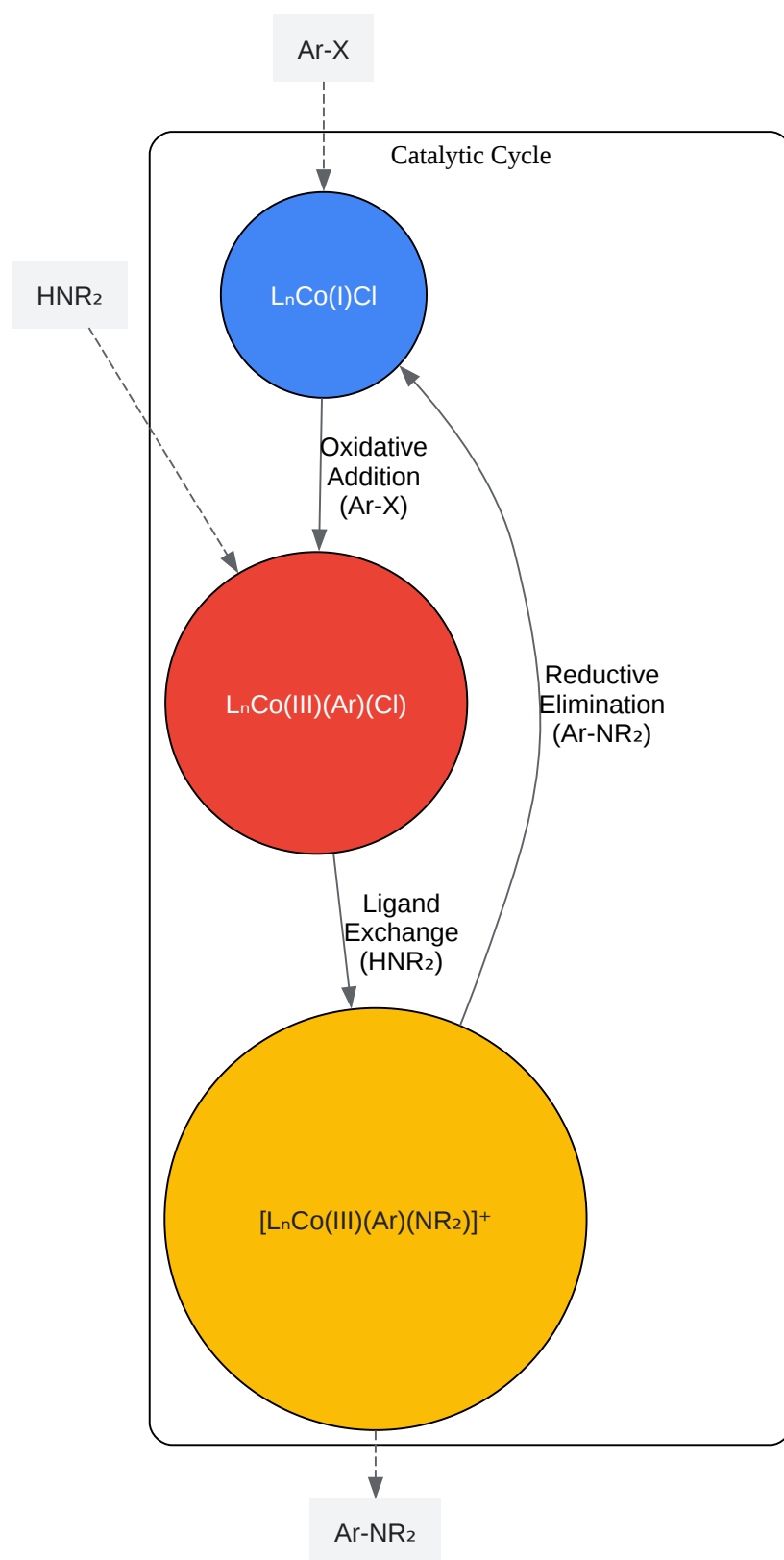
Synthesis of the Complex: A Practical Laboratory Protocol

The reliable synthesis of high-purity **Chlorotris(triphenylphosphine)cobalt(I)** is a prerequisite for its use in catalysis, as commercially available samples can exhibit diminished reactivity.[3] The most common and effective method involves the chemical reduction of a cobalt(II) salt in the presence of a stoichiometric excess of triphenylphosphine.

The choice of a reducing agent is critical. Sodium borohydride (NaBH₄) is frequently used due to its effectiveness and ready availability.[1][2][3] The reaction is performed under an inert atmosphere (e.g., nitrogen) to prevent the oxidation of the desired cobalt(I) product, which is particularly sensitive in its dissolved state.[3] The color change from the sky-blue cobalt(II)

suspension to a dark green or brown-green precipitate provides a clear visual indicator of the reaction's progress.^{[1][3]}





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Caption: A simplified Co(I)/Co(III) catalytic cycle for C-N cross-coupling.

Protocol 2: Representative Cobalt-Catalyzed Amination of Iodobenzene

This protocol provides a general procedure for the C-N cross-coupling of an aryl halide using **Chlorotris(triphenylphosphine)cobalt(I)** as the pre-catalyst. [3] Materials and Reagents:

- **Chlorotris(triphenylphosphine)cobalt(I)** (pre-synthesized or high-purity commercial)
- DPEPhos (Bis(2-diphenylphosphino)phenyl)ether)
- Iodobenzene
- Amine nucleophile (e.g., Lithium hexamethyldisilazide solution or a primary/secondary amine with a suitable base)
- Anhydrous toluene
- Schlenk tube or sealed vial
- Glovebox

Procedure:

- Catalyst Preparation (in a glovebox): To a vial, add **Chlorotris(triphenylphosphine)cobalt(I)** (58 mg, 0.066 mmol, 7.5 mol%) and DPEPhos (71 mg, 0.132 mmol). Add 3 mL of anhydrous toluene. [3]2. Reaction Setup: In a separate Schlenk tube, add iodobenzene (204 mg, 1.0 mmol) and the amine nucleophile (e.g., 2.62 mmol of LiN(SiMe₃)₂). Add 2 mL of anhydrous toluene. [3]3. Reaction Initiation: Add the pre-mixed catalyst solution to the Schlenk tube containing the substrates. Rinse the catalyst vial with an additional 1-2 mL of toluene to ensure complete transfer. [3]4. Heating: Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture in a pre-heated oil bath at 100 °C for 12 hours. [3]5. Workup and Purification: After cooling to room temperature, the reaction mixture is concentrated in vacuo. The resulting residue is then purified by column chromatography on silica gel to isolate the desired aniline product. [3] Reaction Scope: This catalytic system is effective for a range of substituted aryl halides and various amine nucleophiles, affording good to excellent yields.

Entry	Aryl Halide	Amine	Yield (%)
1	4-Iodoanisole	LiN(SiMe ₃) ₂	95 (as silylated amine)
2	4-Iodotoluene	LiN(SiMe ₃) ₂	91 (as silylated amine)
3	1-Iodo-4-chlorobenzene	LiN(SiMe ₃) ₂	70 (as 4-chloroaniline)
4	4-Iodobiphenyl	LiN(SiMe ₃) ₂	39 (as 4-aminobiphenyl)

Yields are based on isolated product after deprotection where necessary, as reported in the source literature. [3]

Other Notable Transformations

Beyond dimerization and cross-coupling, **Chlorotris(triphenylphosphine)cobalt(I)** catalyzes several other valuable reactions:

- **Stereoselective Olefination:** It is used in the olefination of aryl aldehydes with alkylzinc reagents. [1][4][5]*
- **Asymmetric Synthesis:** The complex is a reagent for the cobalt-catalyzed asymmetric addition of silylacetylene to 1,1-disubstituted allenes, providing access to chiral molecules. [4][5]*
- **Hydrogenation:** It acts as a homogeneous catalyst for the hydrogenation of alkenes. [1][2]

Conclusion

Chlorotris(triphenylphosphine)cobalt(I) is a readily accessible and highly effective cobalt(I) source for a range of synthetic transformations. Its utility in catalyzing challenging reactions, such as C-N cross-coupling, positions it as an important tool for constructing molecular complexity in the synthesis of fine chemicals and pharmaceuticals. By understanding its synthesis, handling requirements, and catalytic capabilities, researchers can effectively leverage this versatile complex to achieve their synthetic goals. The protocols and data provided herein serve as a practical guide for the successful application of this powerful reagent.

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